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molecular formula C6H8BrNS B2364734 2-Bromo-4-isopropylthiazole CAS No. 1026598-63-9

2-Bromo-4-isopropylthiazole

Cat. No. B2364734
M. Wt: 206.1
InChI Key: DIIPUVSYKDLNDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09353100B2

Procedure details

To a stirred solution of 2-bromo-4-isopropyl-thiazole (6.79 mmol) in anhydrous Et2O (30 mL) under nitrogen at −78° C. was added dropwise nBuLi (7.47 mmol). The reaction was stirred for 30 min and the temperature reached to −40° C. The reaction mixture was cooled down to −78° C. and tri-n-butyltinchloride (8.15 mmol) was added slowly. The reaction mixture was allowed to warm up to room temperature and stirred during 36 hrs. Et2O was added and the reaction was quenched with saturated NH4Cl. The organic layer was washed with saturated NH4Cl and brine. The organic layer was dried over Na2SO4, filtered, and concentrated under reduced pressure to give compound 219 as a pale yellow oil in quantitative yield.
Quantity
6.79 mmol
Type
reactant
Reaction Step One
Name
Quantity
7.47 mmol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
tri-n-butyltinchloride
Quantity
8.15 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:3][CH:4]=[C:5]([CH:7]([CH3:9])[CH3:8])[N:6]=1.[Li]CCCC.[CH2:15]([Sn:19](Cl)([CH2:24][CH2:25][CH2:26][CH3:27])[CH2:20][CH2:21][CH2:22][CH3:23])[CH2:16][CH2:17][CH3:18]>CCOCC>[CH:7]([C:5]1[N:6]=[C:2]([Sn:19]([CH2:20][CH2:21][CH2:22][CH3:23])([CH2:24][CH2:25][CH2:26][CH3:27])[CH2:15][CH2:16][CH2:17][CH3:18])[S:3][CH:4]=1)([CH3:9])[CH3:8]

Inputs

Step One
Name
Quantity
6.79 mmol
Type
reactant
Smiles
BrC=1SC=C(N1)C(C)C
Name
Quantity
7.47 mmol
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
30 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
tri-n-butyltinchloride
Quantity
8.15 mmol
Type
reactant
Smiles
C(CCC)[Sn](CCCC)(CCCC)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reached to −40° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to room temperature
STIRRING
Type
STIRRING
Details
stirred during 36 hrs
Duration
36 h
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with saturated NH4Cl
WASH
Type
WASH
Details
The organic layer was washed with saturated NH4Cl and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)C=1N=C(SC1)[Sn](CCCC)(CCCC)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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